An In-depth Technical Guide to 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde and its Heterocyclic Core
An In-depth Technical Guide to 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde and its Heterocyclic Core
This technical guide offers a comprehensive overview of the chemical properties, synthesis, and potential applications of the thieno[3,2-c]pyridine scaffold, with a specific focus on the 4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde (CAS 1610520-27-8). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Thieno[3,2-c]pyridine Scaffold
The thieno[3,2-c]pyridine ring system, a fusion of thiophene and pyridine rings, represents a privileged heterocyclic scaffold in medicinal chemistry.[1] These compounds are isosteres of quinolines and isoquinolines and have garnered significant attention due to their diverse pharmacological activities.[2] The incorporation of the thiophene ring can modulate the electronic and steric properties of the molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles.[3]
Derivatives of the thieno[3,2-c]pyridine core have been investigated for a wide range of therapeutic applications, including their use as antipsychotic agents, inhibitors of phenylethanolamine N-methyltransferase, and as intermediates for potent drugs like Ticlopidine.[4][5][6] The 4-oxo-dihydrothieno[3,2-c]pyridine moiety, in particular, is a key pharmacophore in various biologically active molecules.
Physicochemical Properties of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde
While detailed experimental data for 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde is not extensively available in the public domain, its fundamental properties can be derived from its structure and data from commercial suppliers.
| Property | Value | Source |
| CAS Number | 1610520-27-8 | Fluorochem |
| Molecular Formula | C₈H₅NO₂S | Calculated |
| Molecular Weight | 179.19 g/mol | Fluorochem |
| IUPAC Name | 4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde | Fluorochem |
| Canonical SMILES | O=CC1=CC2=C(S1)C=CNC2=O | Fluorochem |
Predicted Spectroscopic Data:
Based on the analysis of related thieno[3,2-c]pyridine derivatives, the following spectroscopic characteristics can be anticipated. It is crucial to note that these are predictions and require experimental verification.
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¹H NMR: The proton of the aldehyde group is expected to appear as a singlet in the downfield region (around 9-10 ppm). Aromatic protons on the thiophene and pyridine rings would likely resonate between 7 and 8.5 ppm. The N-H proton of the dihydropyridinone ring is expected to be a broad singlet.
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¹³C NMR: The carbonyl carbon of the aldehyde and the pyridinone ring are expected to have characteristic chemical shifts in the range of 160-190 ppm. Aromatic carbons would appear in the 110-150 ppm region.
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IR Spectroscopy: Key vibrational bands would include a strong C=O stretching frequency for the pyridinone carbonyl (around 1650-1680 cm⁻¹) and the aldehyde carbonyl (around 1690-1710 cm⁻¹). N-H stretching vibrations would be observed in the 3200-3400 cm⁻¹ region.
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Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 179, with fragmentation patterns corresponding to the loss of CO, CHO, and other fragments from the heterocyclic core.
Synthesis of the Thieno[3,2-c]pyridin-4-one Core
A common and effective approach involves the construction of the pyridine ring onto a pre-functionalized thiophene derivative. One such method is the one-pot synthesis of methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates from 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, methyl mercaptoacetate, and hydrazine hydrate.[7]
Conceptual Synthetic Workflow:
Caption: A generalized workflow for the synthesis of the target molecule.
Chemical Reactivity: The Aldehyde Moiety
The chemical reactivity of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde will be largely dictated by the aldehyde functional group. This group is a versatile handle for a variety of chemical transformations, making the compound a valuable building block in organic synthesis.
Expected Reactions:
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents.
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Reduction: Reduction of the aldehyde will yield the corresponding primary alcohol.
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Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack, leading to the formation of alcohols (via Grignard or organolithium reagents), cyanohydrins, and imines.
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Wittig Reaction: Reaction with phosphorus ylides will provide alkenes.
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Reductive Amination: The aldehyde can be converted to various amines through reaction with an amine followed by reduction.
These reactions open up avenues for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Applications in Drug Discovery and Medicinal Chemistry
The thieno[3,2-c]pyridine scaffold is a cornerstone in the development of various therapeutic agents. While specific biological data for 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde is not yet published, the known activities of related compounds highlight its potential.
Potential Therapeutic Areas:
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Antipsychotic Agents: Derivatives of the thieno[3,2-c]pyridine ring system have shown significant activity in preclinical models of psychosis.[1]
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Anti-inflammatory and Analgesic Agents: Fused thienopyrimidine derivatives, which share structural similarities, have demonstrated potent anti-inflammatory and analgesic properties.[8]
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Anticancer Agents: Thienopyridinones have been reported as inhibitors of DNA gyrase and have shown activity against breast and lung cancer cell lines.[7]
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Antimicrobial Agents: The pyridine moiety is a common feature in many antimicrobial drugs, and thieno[2,3-d]pyrimidine derivatives have shown promising antimicrobial activity.[9]
Illustrative Drug Development Pathway:
Caption: A conceptual pathway for utilizing the target compound in a drug discovery program.
Conclusion
4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is currently limited in the public domain, the rich chemistry of the thieno[3,2-c]pyridine scaffold provides a strong foundation for its exploration in medicinal chemistry. The aldehyde functionality serves as a key handle for the generation of diverse chemical libraries, which can be screened for a wide range of biological activities. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential.
References
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The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed. [Link]
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Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. [Link]
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SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID Se. ResearchGate. [Link]
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